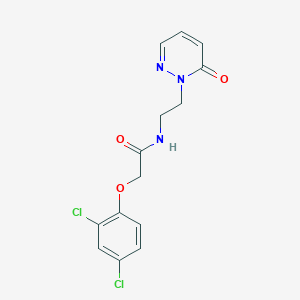

2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves the following steps:

Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a nucleophilic substitution reaction with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with 2-(6-oxopyridazin-1(6H)-yl)ethylamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Herbicidal Activity

The primary application of this compound lies in its potential as a herbicide. Similar compounds in the phenoxyacetic acid family, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as systemic herbicides that target broadleaf weeds while sparing grasses. Studies suggest that derivatives like 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide may exhibit similar properties due to their structural similarities.

- Mechanism of Action : The herbicidal activity is thought to arise from the compound's ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism has been well-documented in related compounds .

Pharmacological Potential

Research into the pharmacological applications of this compound is ongoing. Preliminary studies indicate that compounds with similar structures may possess significant biological activities, including:

- Antioxidant Properties : Some derivatives have shown promising antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

- Anticancer Activity : Investigations into the anticancer properties of structurally related compounds suggest potential efficacy against various cancer cell lines. The ability to induce apoptosis in cancer cells is a notable area of interest .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies on related oxadiazole compounds have demonstrated substantial inhibition of enzymes such as cholinesterases and glucosidases, which are critical in metabolic processes and disease pathways . This opens avenues for exploring its use in treating metabolic disorders.

Case Study 1: Herbicidal Efficacy

A study evaluating the herbicidal efficacy of phenoxyacetic acid derivatives demonstrated that compounds structurally similar to this compound exhibited significant weed control in agricultural settings. The study highlighted the importance of dosage and application timing for maximizing effectiveness against specific weed species.

Case Study 2: Antioxidant Activity

In vitro assays conducted on related compounds showed that they exhibited high antioxidant activity as measured by the CUPRAC assay. These findings suggest potential applications in nutraceuticals and pharmaceuticals aimed at reducing oxidative stress .

Mécanisme D'action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Another compound with a pyridazinone moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to the combination of its dichlorophenoxy and pyridazinone groups, which confer distinct chemical and biological properties

Activité Biologique

The compound 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16Cl2N2O3, and it features a dichlorophenoxy group and a pyridazinone moiety. The presence of these functional groups contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymes : It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition suggests potential use in anti-inflammatory therapies .

- Modulation of Nuclear Receptors : The compound acts as a modulator of nuclear receptors like the Farnesoid X receptor (FXR) and the Pregnane X receptor (PXR), influencing gene expression related to metabolism and inflammation .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Studies : In vivo studies demonstrated that administration of this compound resulted in significant reductions in inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of COX and LOX pathways, leading to decreased production of pro-inflammatory mediators .

- Cancer Research : Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction. Further research is needed to clarify its role and efficacy as an anti-cancer agent .

- Metabolic Studies : The modulation of FXR and PXR indicates potential applications in metabolic disorders. By influencing bile acid metabolism and glucose homeostasis, the compound may offer therapeutic benefits for conditions such as diabetes and non-alcoholic fatty liver disease .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O3/c15-10-3-4-12(11(16)8-10)22-9-13(20)17-6-7-19-14(21)2-1-5-18-19/h1-5,8H,6-7,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRLKWFOHSDUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.